

Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the naturally occurring dibenzofuran derivative, **(+)-usnic acid** (C₁₈H₁₆O₇)[1]. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

Spectroscopic Data

The following sections present the key spectroscopic data for **(+)-usnic acid**, a bitter, yellow, solid substance under normal conditions[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **(+)-usnic acid** is heavily reliant on ¹H and ¹³C NMR spectroscopy. Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for (+)-Usnic Acid

Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
H-4	5.96	5.90
OH-7	13.30[2][3]	-
СН3-8	2.10	-
OH-9	11.01[2]	-
CH₃-9b	1.75[2][3]	-
COCH₃-2	2.65	-
COCH₃-6	2.66[2][3]	-
OH-3	18.81	-

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly observed depending on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for (+)-Usnic Acid

Carbon Assignment	Chemical Shift (δ) in CDCl₃ (ppm)[2]	Chemical Shift (δ) in DMSO-d ₆ (ppm)[4]
C-1	197.62	198.23
C-1a	104.80	105.40
C-2	108.87	109.50
C-3	191.29	191.80
C-4	97.90	98.52
C-4a	178.0	179.56
C-5a	101.08	101.71
C-6	154.7	155.38
C-7	157.0	157.68
C-8	103.53	104.13
C-9	163.0	164.05
C-9a	58.64	59.25
C-9b	31.71	32.31
CH₃-8	7.12	7.73
CH₃-9b	30.87	31.49
COCH₃-2	27.49	28.11
COCH ₃ -6	-	-
C=O (Ketones)	199.92, 201.36	200.53, 201.98

Infrared (IR) Spectroscopy

The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid

Wavenumber (cm ⁻¹)	Vibrational Assignment
3093 - 2927	O-H stretching (hydroxyl groups)[5]
1716 - 1676	C=O stretching (conjugated cyclic ketone group) [5]
1694	C=O stretching (conjugated cyclic ketone)[5]
1070	C-O stretching[5]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **(+)-usnic acid**. The molecular formula is C₁₈H₁₆O₇, with a molecular weight of 344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for (+)-Usnic Acid

m/z Value	Ion Description	Method
345.0961	[M+H]+ (Protonated Molecule)	FAB-MS[3]
343.0851	[M-H] ⁻ (Deprotonated Molecule)	ESI-QTOF-MS[8]
328.0610	[M-H-CH ₃] ⁻	ESI-QTOF-MS/MS[8]
313.0366	[M-H-2CH ₃] ⁻	ESI-QTOF-MS/MS[8]
259.0635	[M-H-CH3-C3HO2] ⁻	ESI-QTOF-MS/MS[8]
231.0678	[M-H-CH3-C3HO2-CO] ⁻	ESI-QTOF-MS/MS[8]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a natural product like **(+)-usnic acid**.

NMR Spectroscopy

A combination of one- and two-dimensional NMR experiments is used for full structural assignment[9][10].

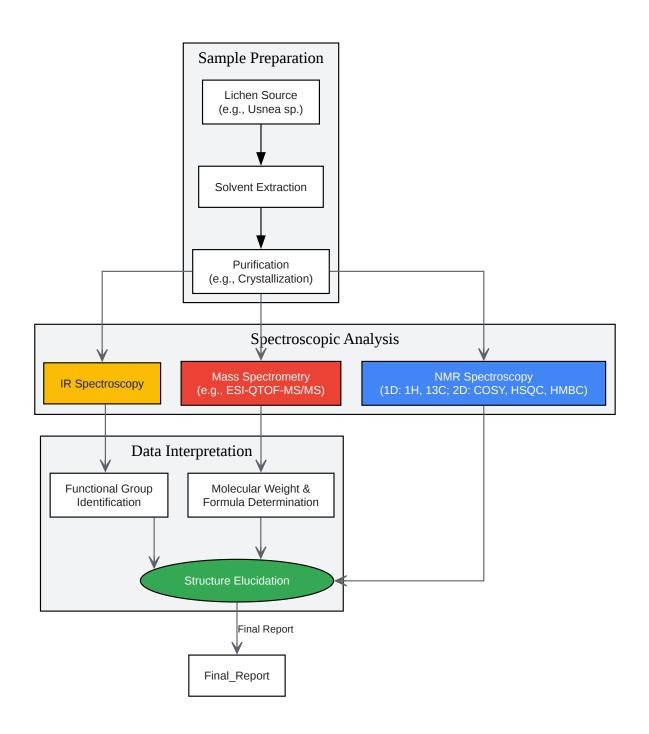
- Sample Preparation: A sample of (+)-usnic acid is dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆.
- ¹H NMR Acquisition:
 - The ¹H spectrum is recorded at room temperature.
 - Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle interval (e.g., 1 s).
 - Chemical shifts are referenced to the residual solvent signal (e.g., CDCl₃ at $\delta H = 7.26$ ppm)[10].
- 13C NMR Acquisition:
 - The ¹³C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ to differentiate between CH₃, CH₂, CH, and quaternary carbons.
 - A larger number of transients (e.g., 800) and a longer recycle interval (e.g., 2 s) are typically required due to the lower natural abundance of ¹³C.
 - Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ C = 77.16 ppm)[10].
- 2D NMR Acquisition: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are conducted to establish ¹H-¹H correlations, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

IR Spectroscopy

- Sample Preparation: The sample is typically prepared as a KBr (Potassium Bromide) disc. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
 spectrometer. A background spectrum of the KBr disc is first collected and then subtracted

from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (e.g., UHPLC-Q-TOF-MS/MS)


This technique is used to determine the mass of the molecule and to study its fragmentation, which aids in structural elucidation[11].

- · Chromatographic Separation:
 - The sample is dissolved in a suitable solvent (e.g., methanol).
 - Separation is performed on a C18 column using a mobile phase, such as a gradient of methanol and water, at a specific flow rate (e.g., 0.4 ml/min)[11].
- Mass Spectral Analysis:
 - The analysis is often conducted in a negative electrospray ionization (ESI) mode.
 - Nitrogen is used as the nebulizer and auxiliary gas.
 - The mass spectrometer is operated to acquire both full scan MS data and tandem MS (MS/MS) data for precursor ions of interest[8]. The MS/MS data provides the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **(+)-usnic acid**.

Click to download full resolution via product page

Caption: Workflow for Natural Product Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Usnic acid Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. USNIC ACID(125-46-2) IR Spectrum [chemicalbook.com]
- 7. Usnic Acid | C18H16O7 | CID 5646 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism and toxicity of usnic acid and barbatic acid based on microsomes, S9 fraction, and 3T3 fibroblasts in vitro combined with a UPLC-Q-TOF-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSC Page load error [pubs.rsc.org]
- 10. An NMR crystallographic characterisation of solid (+)-usnic acid Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01127A [pubs.rsc.org]
- 11. Metabolites identification of (+)-usnic acid in vivo by ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190493#spectroscopic-data-nmr-ir-ms-for-usnic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com